Cas no 1804432-42-5 (4-Bromo-6-(difluoromethyl)-2-nitropyridine-3-carboxaldehyde)

4-Bromo-6-(difluoromethyl)-2-nitropyridine-3-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 4-Bromo-6-(difluoromethyl)-2-nitropyridine-3-carboxaldehyde
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- インチ: 1S/C7H3BrF2N2O3/c8-4-1-5(6(9)10)11-7(12(14)15)3(4)2-13/h1-2,6H
- InChIKey: MCQUQKLKNXBKRG-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(C(F)F)=NC(=C1C=O)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 261
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 75.8
4-Bromo-6-(difluoromethyl)-2-nitropyridine-3-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029057999-1g |
4-Bromo-6-(difluoromethyl)-2-nitropyridine-3-carboxaldehyde |
1804432-42-5 | 97% | 1g |
$1,564.50 | 2022-04-02 |
4-Bromo-6-(difluoromethyl)-2-nitropyridine-3-carboxaldehyde 関連文献
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
4-Bromo-6-(difluoromethyl)-2-nitropyridine-3-carboxaldehydeに関する追加情報
4-Bromo-6-(difluoromethyl)-2-nitropyridine-3-carboxaldehyde
The compound 4-Bromo-6-(difluoromethyl)-2-nitropyridine-3-carboxaldehyde, with CAS No. 1804432-42-5, is a highly functionalized aromatic compound that has garnered significant attention in the fields of organic synthesis and materials science. This molecule is characterized by its pyridine ring system, which is substituted with a bromine atom at position 4, a difluoromethyl group at position 6, a nitro group at position 2, and a carboxaldehyde group at position 3. The combination of these substituents imparts unique electronic and steric properties to the molecule, making it a valuable building block in various chemical transformations.
Recent studies have highlighted the potential of this compound in the development of advanced materials, particularly in the realm of coordination chemistry. The presence of the carboxaldehyde group allows for the formation of stable metal complexes, which are essential in catalysis and sensing applications. For instance, researchers have demonstrated that this compound can act as a ligand in the synthesis of transition metal complexes with enhanced catalytic activity for reactions such as C-H activation and oxidation.
In terms of synthesis, 4-Bromo-6-(difluoromethyl)-2-nitropyridine-3-carboxaldehyde can be prepared via a multi-step process involving nucleophilic aromatic substitution and oxidation reactions. The introduction of the difluoromethyl group is typically achieved through the use of a fluorinating agent such as tetrafluoroethylene or related reagents. The nitro group, on the other hand, is introduced via nitration under controlled conditions to ensure regioselectivity.
The electronic properties of this compound are further influenced by the electron-withdrawing groups present on the pyridine ring. The bromine atom at position 4 contributes to the overall electron deficiency of the ring, while the nitro group at position 2 enhances conjugation and stabilizes reactive intermediates during chemical transformations. These features make this compound an excellent candidate for use in electrochemical applications, such as in the development of organic semiconductors and redox-active materials.
Recent advancements in computational chemistry have also provided deeper insights into the molecular structure and reactivity of this compound. Density functional theory (DFT) calculations have revealed that the carboxaldehyde group plays a critical role in modulating the electronic distribution across the molecule. This understanding has facilitated its application in bioconjugation reactions, where precise control over reactivity is essential for achieving high yields and selectivity.
In summary, 4-Bromo-6-(difluoromethyl)-2-nitropyridine-3-carboxaldehyde represents a versatile platform for exploring novel chemical transformations and material designs. Its unique combination of functional groups positions it as a key player in contemporary research aimed at advancing organic synthesis and materials science.
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